molecular formula C6H7F2NOS B6209076 [2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol CAS No. 2384662-63-7

[2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol

Cat. No.: B6209076
CAS No.: 2384662-63-7
M. Wt: 179.2
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Description

[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. The presence of both a thiazole ring and a difluoroethyl group makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol typically involves the introduction of the difluoroethyl group into a thiazole ring. One common method is the reaction of a thiazole derivative with a difluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow chemistry or the use of automated synthesis platforms. These methods ensure higher yields and purity, making the compound suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of [2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The thiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-(1,1-difluoroethyl)-1,3-thiazol-4-yl]methanol lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

2384662-63-7

Molecular Formula

C6H7F2NOS

Molecular Weight

179.2

Purity

95

Origin of Product

United States

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